molecular formula C24H29N3O4 B236474 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B236474
M. Wt: 423.5 g/mol
InChI Key: OCEDPKCCNQQMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin-1 receptor is primarily expressed in the hypothalamus, a region of the brain that plays a critical role in the regulation of sleep and feeding behavior. BRL-15572 binds to the orexin-1 receptor and prevents the binding of orexin, a neuropeptide that promotes wakefulness and feeding behavior. By blocking the orexin-1 receptor, BRL-15572 can increase sleep time and reduce food intake, making it a potential therapeutic agent for sleep disorders and obesity.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to increase sleep time and reduce wakefulness, suggesting its potential as a treatment for insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity drug. BRL-15572 has also been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for targeted modulation of sleep-wake cycles and feeding behavior. Additionally, BRL-15572 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is the development of more potent analogs of BRL-15572 that can be used in lower doses and have greater therapeutic efficacy. Additionally, further studies are needed to determine the long-term effects of BRL-15572 on sleep-wake cycles and feeding behavior, as well as its potential for the treatment of other disorders such as anxiety and depression. Finally, research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials, including optimal dosing and potential side effects.

Synthesis Methods

The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-(3-methylbutanoyl)-1-piperazine with 4-nitrophenyl chloroformate to yield the intermediate 4-(3-methylbutanoyl)-1-{4-nitrophenyl}-4-piperazinyl carbonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the final product, BRL-15572. The synthesis method has been optimized to yield high purity and high yield of BRL-15572.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep disorders and obesity. It has been shown to selectively block the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. Studies have demonstrated that BRL-15572 can increase sleep time and reduce wakefulness in animal models, making it a potential candidate for the treatment of insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug.

properties

Product Name

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-17(2)15-23(28)27-11-9-26(10-12-27)20-6-4-19(5-7-20)25-24(29)18-3-8-21-22(16-18)31-14-13-30-21/h3-8,16-17H,9-15H2,1-2H3,(H,25,29)

InChI Key

OCEDPKCCNQQMKA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.